2-{[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is a derivative of isoindole and features a methoxyphenyl group, which contributes to its distinct characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and an appropriate amine derivative. The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of an imine intermediate. This intermediate is then cyclized to form the final isoindole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoindole derivatives depending on the reagents used.
Scientific Research Applications
2-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 2-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. The pathways affected by this compound depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE: Similar structure with a thiophene ring instead of an isoindole moiety.
4-HYDROXY-N′-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE: Contains a benzohydrazide group instead of an isoindole.
Uniqueness
2-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its isoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C16H12N2O4 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O4/c1-22-14-7-6-10(8-13(14)19)9-17-18-15(20)11-4-2-3-5-12(11)16(18)21/h2-9,19H,1H3/b17-9+ |
InChI Key |
VZQNNVCOOOWFED-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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